Acetyl-Hirudin (54-65) (sulfated) is a peptide derived from hirudin, a potent anticoagulant found in the saliva of the medicinal leech Hirudo medicinalis. This specific fragment, comprising amino acids 54 to 65, is notable for its ability to bind thrombin, a key enzyme in the coagulation cascade. The sulfation and acetylation modifications enhance its biological activity and stability, making it a subject of interest in biomedical research and therapeutic applications.
Hirudin is naturally produced by the leech Hirudo medicinalis, where it serves as a defense mechanism against blood clotting in its prey. The acetylated and sulfated form of the peptide is synthesized for research purposes and therapeutic applications, particularly in anticoagulation therapies.
Acetyl-Hirudin (54-65) (sulfated) belongs to the class of peptide anticoagulants. It is characterized by its specific sequence and modifications that enhance its interaction with thrombin, differentiating it from other forms of hirudin and similar peptides.
The synthesis of Acetyl-Hirudin (54-65) (sulfated) can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Monitoring techniques such as spectrophotometry can be used to assess the extent of sulfation by observing shifts in absorbance spectra .
The molecular structure of Acetyl-Hirudin (54-65) consists of a sequence of twelve amino acids with specific modifications:
While specific molecular formulas and weights are not provided in all sources, typical data for similar peptides indicate that the molecular weight is around 1,240 Da .
Acetyl-Hirudin (54-65) (sulfated) undergoes several significant reactions:
The binding kinetics can be analyzed using various biochemical assays, including enzyme inhibition assays that measure thrombin activity in the presence of Acetyl-Hirudin (54-65) (sulfated) .
The mechanism by which Acetyl-Hirudin (54-65) exerts its anticoagulant effects primarily involves:
Studies demonstrate that Acetyl-Hirudin (54-65) exhibits high affinity for thrombin, with dissociation constants indicating potent inhibitory activity .
Acetyl-Hirudin (54-65) (sulfated) is typically presented as a lyophilized powder that is soluble in aqueous buffers. Its stability can be influenced by pH and ionic strength.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques to confirm structural integrity post-synthesis .
Acetyl-Hirudin (54-65) (sulfated) has several applications in scientific research and medicine:
Hirudo medicinalis (medicinal leech) secretes hirudin, a 65-amino acid polypeptide, as its primary anticoagulant strategy during hematophagy. This natural thrombin inhibitor contains a conserved C-terminal domain (residues 54–65) featuring a sulfated tyrosine at position 63 (TyrSO3H), which is critical for high-affinity binding to thrombin. The Acetyl-Hirudin (54-65) sulfated fragment represents this functionally optimized sequence: Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH [1] [4] [7]. Unlike full-length hirudin, this fragment lacks the N-terminal catalytic site-binding domain but retains potent anticoagulant activity through exclusive interaction with thrombin’s anion-binding exosite I (ABE-I) [1] [4].
Biochemical studies confirm that sulfation enhances hirudin’s affinity for thrombin by 10-fold compared to non-sulfated variants. This modification enables the fragment to disrupt thrombin’s interaction with fibrinogen and other physiological substrates by sterically blocking ABE-I—a positively charged surface region crucial for thrombin’s procoagulant functions [3] [6]. The acetyl group at the N-terminus further stabilizes the peptide against enzymatic degradation, extending its functional half-life in vivo [4].
Table 1: Key Structural Features of Acetyl-Hirudin (54-65) Sulfated
Property | Specification |
---|---|
CAS Number | 125441-00-1 |
Molecular Formula | C68H95N13O29S |
Molecular Weight | 1589.6–1590.7 Da |
Sequence (3-letter code) | Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH |
Binding Target | Thrombin Exosite I |
Critical Modification | Tyr63 sulfation |
Table 2: Thrombin Functional Domains and Natural Ligands
Domain | Structural Features | Biological Partners |
---|---|---|
Active Site | Catalytic triad (His57, Asp102, Ser195) | Synthetic substrates, PAR receptors |
Exosite I (ABE-I) | Positively charged (Arg67-Ile82 loop) | Fibrinogen, thrombomodulin, hirudin C-terminus |
Exosite II (ABE-II) | Discontinuous cationic region | Heparin, platelet glycoprotein Ibα |
Hematophagous organisms like Hirudo medicinalis evolved exosite-targeting anticoagulants to overcome host hemostasis efficiently. Unlike active site inhibitors, exosite binders like Acetyl-Hirudin (54-65) sulfated exploit thrombin’s regulatory surfaces without disrupting its enzymatic activity entirely. This allows selective interruption of specific thrombin functions (e.g., fibrinogen cleavage) while preserving others (e.g., protein C activation), minimizing collateral interference with host physiology [2] [5].
The C-terminal acidic residues (Glu/Asp) in hirudin’s fragment form electrostatic interactions with ABE-I’s cationic residues, while the sulfated Tyr63 engages in π-cation stacking with thrombin’s Arg73/75/77a cluster. This dual binding mechanism achieves sub-nanomolar affinity (KD ~0.5 nM) [3] [5]. Such precision exemplifies convergent evolution across hematophagous species:
Recent biomimetic engineering (e.g., EXACT inhibitors) links exosite-binding aptamers to active-site inhibitors, mirroring hirudin’s bivalent strategy. For example, HD22-7A-DAB—a DNA aptamer (ABE-II binder) conjugated to dabigatran—achieves 500-fold greater thrombin inhibition than dabigatran alone by leveraging synergistic binding [5]. This validates the evolutionary advantage of exosite targeting for developing anticoagulants with enhanced potency and selectivity.
Table 3: Molecular Interactions Stabilizing Hirudin-Thrombin Complex
Hirudin Residue | Thrombin Residue | Interaction Type | Binding Energy Contribution |
---|---|---|---|
Phe56 | Trp60D | π-π stacking | ΔΔG = +2.8 kcal/mola |
Glu57 | Arg73 | Salt bridge | ΔΔG = +3.1 kcal/mola |
Tyr63SO3H | Arg75 | Electrostatic/π-cation | ΔΔG = +4.5 kcal/mola |
Glu61 | Lys81 | Hydrogen bonding | ΔΔG = +1.9 kcal/mola |
aFree energy change (ΔΔG) upon alanine mutation based on molecular dynamics simulations [3] [9]
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